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molecular formula C6H7BrN2 B042010 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole CAS No. 174790-35-3

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole

Cat. No. B042010
M. Wt: 187.04 g/mol
InChI Key: ASLSBGAOXZIHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216173B2

Procedure details

To a solution of 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (73.5 g, 390 mmol) in THF (600 mL) was slowly added n-butyllithium (1.6 M in hexanes, 300 mL, 480 mmol) at −78° C. After 45 minutes, triisopropylborate (111 mL, 480 mmol) was added at −78° C., and the reaction mixture was allowed to warm to ambient temperature. After 1 hour, pinacol (1.8 M in THF, 300 mL, 540 mmol) was added. After 5 minutes, acetic acid (24 mL, 420 mmol) was added. After 30 minutes, the reaction mixture was filtered through CELITE, washed with saturated aqueous sodium bicarbonate solution, and extracted with ethyl acetate (2×500 mL). The organic layers were combined, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. MS ESI calc'd. for C12H20BN2O2 [M+H]+ 235. found 235. 1H NMR (300 MHz, CDCl3) δ 7.77 (s, 1H), 4.12 (t, J=6.9 Hz, 2H), 2.97 (t, J=6.9 Hz, 2H), 2.60 (t, J=6.9 Hz, 2H), 1.29 (s, 12H).
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
111 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
24 mL
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[N:5][N:4]2[CH2:7][CH2:8][CH2:9][C:3]=12.C([Li])CCC.C(O[B:19]([O:24][CH:25]([CH3:27])[CH3:26])[O:20][CH:21]([CH3:23])[CH3:22])(C)C.OC(C(O)(C)C)(C)C.C(O)(=O)C>C1COCC1>[CH3:27][C:25]1([CH3:26])[C:21]([CH3:22])([CH3:23])[O:20][B:19]([C:2]2[CH:6]=[N:5][N:4]3[CH2:7][CH2:8][CH2:9][C:3]=23)[O:24]1

Inputs

Step One
Name
Quantity
73.5 g
Type
reactant
Smiles
BrC1=C2N(N=C1)CCC2
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
111 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Step Five
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
After 5 minutes
Duration
5 min
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through CELITE
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
45 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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